(S)-Desmethyl Citalopram Ethanedioate

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

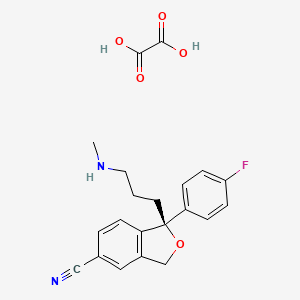

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise chemical identification through its complete structural designation. According to PubChem database entries, the compound bears the formal IUPAC name (1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid. This nomenclature explicitly indicates the stereochemical configuration at the chiral center through the (1S) designation, establishing the spatial arrangement of substituents around the asymmetric carbon atom.

The molecular structure incorporates several distinct functional groups that contribute to its biological activity and chemical properties. The 4-fluorophenyl substituent provides the fluorinated aromatic component, while the 3-(methylamino)propyl chain contains the basic nitrogen functionality essential for receptor interaction. The 2-benzofuran-5-carbonitrile core structure represents the bicyclic scaffold characteristic of citalopram-derived compounds, with the nitrile group positioned at the 5-position of the benzofuran ring system.

The ethanedioate component, systematically known as oxalic acid, forms a stable salt with the basic amine functionality of the desmethyl citalopram molecule. This salt formation enhances the compound's crystalline stability and aqueous solubility properties compared to the free base form. The stereochemical designation (S) indicates the absolute configuration at the chiral center, distinguishing this enantiomer from its (R)-counterpart and establishing its relationship to the parent compound escitalopram.

Research indicates that the stereochemical purity of this compound is crucial for its pharmacological properties, as demonstrated through comparative studies of enantiomeric metabolites. The S-configuration exhibits distinct binding affinity characteristics at the serotonin transporter compared to the R-enantiomer, highlighting the importance of precise stereochemical designation in pharmaceutical applications.

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBDQJQSZZNPGM-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Demethylation of Racemic Citalopram

- The process begins with the demethylation of racemic Citalopram (±)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile.

- Demethylation is typically carried out using haloformates such as 1-chloroethyl chloroformate, 1-chloromethyl chloroformate, phenyl chloroformate, ethyl chloroformate, or benzoyl chloroformate.

- Alternative demethylating agents include phosgene derivatives, carbonyl analogues, and carbonates like dimethylcarbonate or diethylcarbonate.

- The reaction is performed in organic solvents such as ethylene dichloride, methylene chloride, toluene, or xylene, at controlled temperatures (40–100°C) under reduced pressure.

- After concentration, water is added to the residue, and the product is extracted into organic solvents like toluene or ethyl acetate.

- The organic layer is then concentrated, and the residue is treated with aqueous acid, alkaline, or alcoholic solutions (ethanol, methanol, isopropanol) at 40–100°C to yield desmethyl Citalopram.

Alternative Synthetic Route via Protected Intermediates

- Another method involves reacting 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile with (3-bromo-propoxy)-tert-butyldimethylsilane in the presence of bases such as lithium diisopropylamide (LDA), LiHMDS, NaH, or metal alkoxides (NaOMe, KOMe, LiOMe).

- This reaction occurs in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or N-methylpyrrolidone (NMP) at low temperatures (-60 to -80°C).

- The silyl protecting group is then removed to yield 1-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,3-dihydro-5-isobenzofurancarbonitrile.

- This intermediate is further reacted with methanesulfonyl chloride in the presence of bases (triethylamine or diethylamine) in THF or toluene to form the mesylate derivative.

- Subsequent reaction with methylamine in solvents such as methanol, ethanol, or THF produces desmethyl Citalopram.

Optical Resolution to Obtain (S)-Enantiomer

- The racemic desmethyl Citalopram is resolved into its enantiomers using optically active acids.

- Common resolving agents include dibenzoyl tartaric acid, bisnaphthylphosphoric acid, 10-camphorsulphonic acid, and di-(p-toluoyl) tartaric acid.

- The resolution is performed in solvents such as toluene, methanol, ethanol, isopropanol, or butanol.

- Di-p-toluoyl-D-tartaric acid is particularly preferred for obtaining the (S)-enantiomer with high chiral purity (>98% by HPLC).

- The process involves forming diastereomeric salts, which are separated by fractional crystallization or chromatography.

Formation of (S)-Desmethyl Citalopram Ethanedioate Salt

- The free base of (S)-Desmethyl Citalopram is converted into its ethanedioate (oxalate) salt by treatment with oxalic acid dihydrate.

- This salt formation is typically carried out in acetone, resulting in a pharmaceutically acceptable crystalline form suitable for further processing or formulation.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Demethylation | Haloformates (e.g., 1-chloroethyl chloroformate) | Ethylene dichloride, toluene | 40–100°C | Under reduced pressure |

| Alternative synthesis | (3-bromo-propoxy)-tert-butyldimethylsilane, bases (LDA) | THF, DMF, NMP | -80 to -60°C | Followed by silyl deprotection and mesylation |

| Optical resolution | Di-p-toluoyl-D-tartaric acid | Toluene, alcohols (MeOH, EtOH) | Ambient to 40°C | Crystallization to separate enantiomers |

| Salt formation (Ethanedioate) | Oxalic acid dihydrate | Acetone | Ambient | Produces stable crystalline salt |

Research Findings and Industrial Relevance

- The described processes provide a cost-effective, scalable, and high-yield approach to prepare this compound with excellent optical purity.

- Use of haloformates for demethylation is favored due to selectivity and mild reaction conditions.

- The alternative synthetic route via protected intermediates offers flexibility in raw material sourcing and potentially improved impurity profiles.

- Optical resolution using di-p-toluoyl-D-tartaric acid is widely accepted for its efficiency and reproducibility in industrial settings.

- The final ethanedioate salt form enhances the compound's stability and facilitates downstream pharmaceutical processing.

Chemical Reactions Analysis

Types of Reactions

(S)-Desmethyl Citalopram Ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

(S)-Desmethyl Citalopram Ethanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Desmethyl Citalopram Ethanedioate involves its interaction with the serotonin transporter (SERT). By binding to SERT, the compound inhibits the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft . This enhanced serotonergic transmission is believed to contribute to its antidepressant effects. The compound also exhibits allosteric modulation of SERT, which further enhances its binding affinity and prolongs its action .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Pharmacological Differences

The table below compares (S)-Desmethyl Citalopram Ethanedioate with key analogs and impurities:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Role |

|---|---|---|---|---|---|

| This compound | 852172-06-6 | C21H21FN2O5 | 400.4 | Demethylated dimethylamino group; oxalate salt | SSRI metabolite with reduced reuptake inhibition |

| Escitalopram Oxalate | 219861-08-2 | C22H23FN2O5 | 414.4 | Intact dimethylamino group; S-enantiomer | Potent SSRI; primary therapeutic agent |

| (R)-Citalopram Oxalate | 219861-53-7 | C22H23FN2O5 | 414.4 | R-enantiomer; oxalate salt | Less active; contributes to side effects |

| Desfluoro Citalopram Oxalate | 1093072-86-6 | C21H23N2O5 | 396.4 | Fluorine atom replaced with hydrogen | Lower affinity for serotonin transporter |

| Escitalopram N-Oxide | 917482-45-2 | C20H21FN2O2 | 340.4 | Oxidized dimethylamino group to N-oxide | Inactive metabolite; elimination product |

Key Observations:

- Enantiomeric Specificity : The S-enantiomers (e.g., escitalopram) exhibit superior serotonin reuptake inhibition compared to R-forms due to stereospecific binding to the transporter .

- Demethylation Impact : this compound’s lack of a methyl group reduces its lipophilicity and binding affinity, extending its elimination half-life but diminishing potency .

- Fluorine Substitution : Desfluoro analogs (e.g., Desfluoro Citalopram Oxalate) show reduced efficacy, underscoring fluorine’s role in enhancing SSRI activity via electronic effects .

Metabolic Pathways and Analytical Detection

- Metabolism : this compound is generated via cytochrome P450 (CYP2C19/3A4)-mediated demethylation of escitalopram. In contrast, (R)-Citalopram Oxalate is metabolized more slowly, contributing to its longer half-life and adverse effects .

- Analytical Methods : Column-switching HPLC with spectrophotometric detection is used to quantify (S)-desmethyl citalopram and related metabolites in serum, achieving a detection limit of 2 ng/mL .

Biological Activity

(S)-Desmethyl Citalopram Ethanedioate, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered attention for its biological activity and pharmacological implications. This article delves into its biological properties, pharmacokinetics, and therapeutic potential based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H22BrN2O4

- Molecular Weight : 396.29 g/mol

(S)-Desmethyl Citalopram acts primarily as a selective serotonin reuptake inhibitor. Its mechanism involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation and is implicated in treating depression and anxiety disorders.

Pharmacokinetics

Research indicates significant differences in the pharmacokinetics of (S)-Desmethyl Citalopram compared to its parent compound, citalopram.

- Clearance Rates :

- Age and Gender Effects :

Antidepressant Effects

(S)-Desmethyl Citalopram has been associated with antidepressant effects similar to those of citalopram. A study focusing on pharmacokinetics in elderly patients with Alzheimer's disease found that both (S)-citalopram and its metabolite effectively managed agitation symptoms .

Case Studies

- Alzheimer's Disease Management :

- Pharmacogenetics :

Comparative Biological Activity Table

| Compound | Mechanism of Action | Clearance Rate (L/h) | Clinical Applications |

|---|---|---|---|

| Citalopram | SERT Inhibition | 14 | Depression, Anxiety |

| (S)-Desmethyl Citalopram | SERT Inhibition | 38.5 | Depression, Agitation in Alzheimer's |

Q & A

Q. What analytical methods are validated for quantifying (S)-Desmethyl Citalopram Ethanedioate in biological matrices?

High-performance liquid chromatography (HPLC) with spectrophotometric detection is the gold standard. Column-switching HPLC systems improve sensitivity by separating metabolites from serum proteins, using mobile phases like methanol-acetonitrile mixtures and phosphate buffers (pH 3.0–5.0). Method validation should include linearity (0.5–100 ng/mL), recovery rates (>85%), and inter-day precision (<10% RSD) . For impurity profiling, reverse-phase HPLC with experimental design (e.g., varying buffer pH, flow rate, and column temperature) optimizes separation of nonchiral impurities .

Q. How are pharmacokinetic parameters (e.g., half-life, clearance) determined for this compound in human serum?

Serial blood sampling post-administration is analyzed via HPLC to calculate:

Q. What in vitro models assess this compound’s impact on serotonin reuptake?

Primary neuronal cultures or transfected HEK293 cells expressing human serotonin transporters (SERT) are used. Competitive binding assays with radiolabeled [³H]-paroxetine quantify SERT inhibition (IC50 values). Parallel measurements of extracellular serotonin via microdialysis validate functional effects .

Advanced Research Questions

Q. How can experimental design methodologies resolve discrepancies in serotonin modulation data between in vitro and in vivo models?

Apply partial least squares regression (PLSR) and artificial neural networks (ANNs) to model nonlinear relationships between variables (e.g., dose, exposure time, and serotonin levels). For in vivo studies, incorporate longitudinal sampling and control for confounding factors like stress-induced serotonin release. Meta-regression of pooled data identifies methodological heterogeneity (e.g., species-specific SERT affinity) .

Q. What genomic markers predict variable treatment responses to this compound?

Genome-wide association studies (GWAS) of SSRI response cohorts (n > 10,000) highlight polymorphisms in:

- SLC6A4 : 5-HTTLPR short allele (rs25531) linked to reduced efficacy.

- CYP2C19 : Poor metabolizer phenotypes (e.g., *2/*3 alleles) correlate with prolonged half-life. Stratified analyses by ancestry and comorbidities (e.g., cardiovascular risks) improve clinical relevance .

Q. How to conduct a systematic review on this compound’s biochemical pathways?

- Search Strategy : Use PubMed, EMBASE, and PsycINFO with MeSH terms: “Citalopram/metabolism”, “Serotonin Transporter/antagonists”, “Pharmacokinetics”. Apply filters for species (human/rodent) and study type (in vitro/in vivo).

- Data Synthesis : Perform meta-analysis of dose-response relationships using random-effects models. Assess bias via Newcastle-Ottawa Scale for observational studies .

Q. What ethical and regulatory considerations apply to sharing anonymized pharmacokinetic data?

Compliance with GDPR requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.